molecular formula C22H19FN4OS B11109694 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11109694
M. Wt: 406.5 g/mol
InChI Key: VOEUQDMTEXOXDN-UHFFFAOYSA-N
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Description

“7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and phenylpiperazinyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of Phenylpiperazinyl Group: This can be done through a nucleophilic substitution reaction using phenylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core.

    Reduction: Reduction reactions may target the fluorophenyl or phenylpiperazinyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, strong bases or acids.

Major Products

    Oxidation Products: Oxidized derivatives of the thienopyrimidine core.

    Reduction Products: Reduced forms of the fluorophenyl or phenylpiperazinyl groups.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorophenyl and phenylpiperazinyl groups suggests potential interactions with neurotransmitter receptors or enzymes involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorophenyl and phenylpiperazinyl groups in “7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” may confer distinct pharmacological properties compared to its analogs. This could result in different binding affinities, selectivity, and efficacy in biological systems.

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28)

InChI Key

VOEUQDMTEXOXDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F

Origin of Product

United States

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